molecular formula C9H13NO B1489162 3-(4-Methylpyridin-3-yl)propan-1-ol CAS No. 1527974-72-6

3-(4-Methylpyridin-3-yl)propan-1-ol

Cat. No. B1489162
CAS RN: 1527974-72-6
M. Wt: 151.21 g/mol
InChI Key: VWBSXRNLILMQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylpyridin-3-yl)propan-1-ol, also known as MPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MPP is a chiral molecule that has a pyridine ring and a hydroxyl group attached to a propanol chain.

Mechanism of Action

The mechanism of action of 3-(4-Methylpyridin-3-yl)propan-1-ol is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. 3-(4-Methylpyridin-3-yl)propan-1-ol has also been shown to bind to certain receptors in the brain, including the dopamine D2 receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects
3-(4-Methylpyridin-3-yl)propan-1-ol has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-(4-Methylpyridin-3-yl)propan-1-ol has been shown to improve cognitive function and memory. It has also been shown to increase dopamine levels in the brain, which can improve motor function. 3-(4-Methylpyridin-3-yl)propan-1-ol has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-Methylpyridin-3-yl)propan-1-ol in lab experiments is its high purity and stability. This makes it easier to control the concentration and dosage of 3-(4-Methylpyridin-3-yl)propan-1-ol in experiments. However, one limitation of using 3-(4-Methylpyridin-3-yl)propan-1-ol is its potential toxicity. 3-(4-Methylpyridin-3-yl)propan-1-ol has been shown to be toxic at high doses, and caution should be taken when handling and using 3-(4-Methylpyridin-3-yl)propan-1-ol in experiments.

Future Directions

There are several future directions for research on 3-(4-Methylpyridin-3-yl)propan-1-ol. One area of research is in the development of new drugs based on the structure of 3-(4-Methylpyridin-3-yl)propan-1-ol. Researchers are also studying the potential use of 3-(4-Methylpyridin-3-yl)propan-1-ol in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is ongoing research into the mechanism of action of 3-(4-Methylpyridin-3-yl)propan-1-ol and its effects on the body.

Scientific Research Applications

3-(4-Methylpyridin-3-yl)propan-1-ol has been the subject of scientific research due to its potential applications in various fields. One of the major areas of research is in the development of new drugs. 3-(4-Methylpyridin-3-yl)propan-1-ol has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use in the development of new antibiotics.

properties

IUPAC Name

3-(4-methylpyridin-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8-4-5-10-7-9(8)3-2-6-11/h4-5,7,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBSXRNLILMQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpyridin-3-yl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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